molecular formula C15H22N2O2 B608522 Leontalbinine N-oxide CAS No. 147659-05-0

Leontalbinine N-oxide

Cat. No. B608522
M. Wt: 262.35
InChI Key: RARGGZIJTFLNNX-GXOJGJIOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leontalbinine N-oxide is a lupin alkaloid from Sophora flavescen seeds.

Scientific Research Applications

Biomimetic Transformation and Alkaloid Synthesis

Leontalbinine N-oxide has been studied for its potential in biomimetic transformation processes. Research conducted by Sekine et al. (1993) found that the transformation of (+)-matrine N-oxide, a major alkaloid in Sophora flavescens var. angustifolia, under various oxidative conditions could yield (-)-7, 11-didehydromatrine [(−)-leontalbinine], a minor alkaloid in the same plant. This discovery suggests a specific reactivity of (+)-matrine N-oxide with ferrous reagents to selectively form (-)-leontalbinine.

Alkaloid Isolation and Structure Analysis

In the field of natural products chemistry, leontalbinine N-oxide has been a focus due to its presence in specific plant species. Kamalitdinov et al. (1969) isolated several alkaloids, including leontalbinine, from Leontice albertii, and proposed new spatial structures for these compounds (Kamalitdinov, Iskandarov, & Yunusov, 1969). Similarly, Iskandarov et al. (2005) studied the alkaloid content in Leontice Albert II, isolating leontalbinine among other compounds and establishing its structure (Iskandarov, Nuriddinov, & Yunusov, 2005).

Application in Biomedical Research

Leontalbinine N-oxide's potential applications extend into various aspects of biomedical research. For instance, studies on iron oxide nanoparticles, such as those by Gupta and Gupta (2005), explore their use in medical imaging, tissue repair, and drug delivery, areas where leontalbinine N-oxide could potentially play a role (Gupta & Gupta, 2005). Similarly, research by Mishra et al. (2017) on zinc oxide nanoparticles outlines their biomedical applications, indicating potential areas where leontalbinine N-oxide could be investigated (Mishra et al., 2017).

Neurological Research

In the context of neurological research, the study of nitric oxide (NO) and its effects on neural activity, such as that by Newcomb and Watson (2002) in gastropods, provides insights into how leontalbinine N-oxide might be used in neuromodulation studies (Newcomb & Watson, 2002).

properties

CAS RN

147659-05-0

Product Name

Leontalbinine N-oxide

Molecular Formula

C15H22N2O2

Molecular Weight

262.35

IUPAC Name

(41S,7aS)-10-oxo-2,3,6,7,7a,8,10,11,12,13-decahydro-1H,5H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridine 4(41H)-oxide

InChI

InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11,15H,1-10H2/t11-,15-,17?/m0/s1

InChI Key

RARGGZIJTFLNNX-GXOJGJIOSA-N

SMILES

[O-][N+]12CCC[C@H]3CN4C(CCCC4=C([C@@H]23)CCC1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Leontalbinine N-oxide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leontalbinine N-oxide
Reactant of Route 2
Leontalbinine N-oxide
Reactant of Route 3
Leontalbinine N-oxide
Reactant of Route 4
Leontalbinine N-oxide
Reactant of Route 5
Leontalbinine N-oxide
Reactant of Route 6
Leontalbinine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.